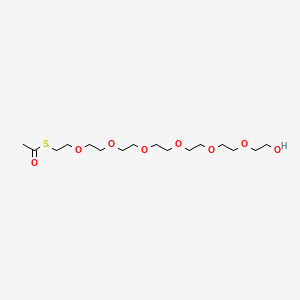
S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate: is a complex organic compound known for its unique structure and properties. . This compound is primarily used in research and industrial applications due to its distinctive chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate involves multiple steps, typically starting with the preparation of intermediate compounds such as tert-Butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate . The reaction conditions often require controlled environments with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions: S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and conditions specific to the type of reaction being performed.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophiles or electrophiles depending on the nature of the substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical studies to understand molecular interactions and pathways.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and chemicals
Mecanismo De Acción
The mechanism of action of S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical processes .
Comparación Con Compuestos Similares
- tert-Butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate
- 20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- S-(14-Hydroxy-3,6,9,12-tetraoxatetradec-1-yl) ethanethioate
Uniqueness: What sets S-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl) ethanethioate apart from similar compounds is its specific functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Propiedades
Fórmula molecular |
C16H32O8S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
S-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C16H32O8S/c1-16(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-17/h17H,2-15H2,1H3 |
Clave InChI |
HNTVFODOXAZOEK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


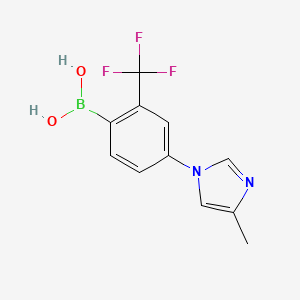

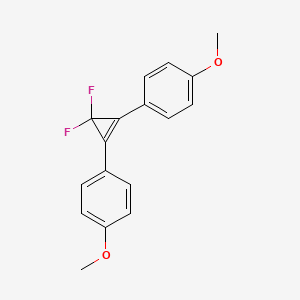
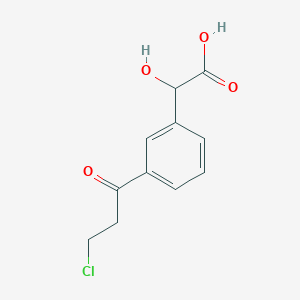

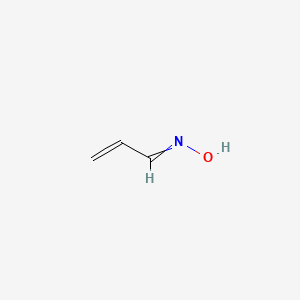
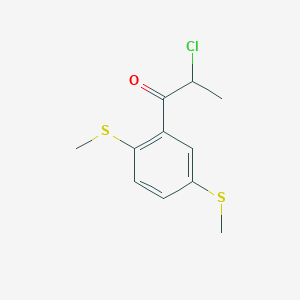
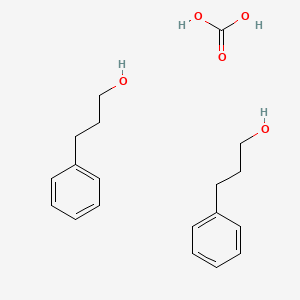

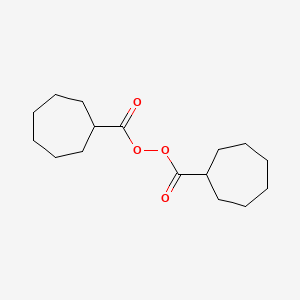
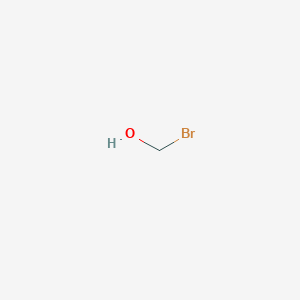

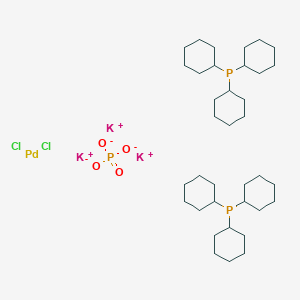
![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
